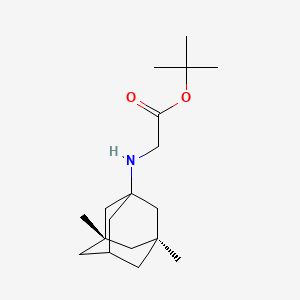

Memantine Glycine tert-Butyl Ester

Description

Rationale for Adamantane-Based Prodrug Architectures in Neurological Therapeutics

The adamantane scaffold, a diamondoid hydrocarbon structure, has become a cornerstone in neuropharmacology due to its unique physicochemical properties. Memantine’s adamantane core contributes to its high lipid solubility, enabling passive diffusion across the BBB—a critical requirement for central nervous system (CNS)-targeted therapies. However, memantine’s inherent limitations, including rapid renal clearance and dose-dependent peripheral side effects, necessitate prodrug strategies to improve its pharmacokinetic profile.

The incorporation of glycine as a promoiety in memantine glycine tert-butyl ester serves dual purposes. First, glycine’s zwitterionic nature at physiological pH modulates the prodrug’s solubility profile, balancing lipophilicity for BBB penetration and hydrophilicity for systemic distribution. Second, glycine residues are recognized substrates for peptide transporters (e.g., PEPT1/2), potentially enabling active transport mechanisms to enhance neuronal uptake. This is particularly relevant in Alzheimer’s disease, where disrupted glucose metabolism reduces the efficacy of passive diffusion-based drug delivery.

Adamantane’s rigid structure also minimizes off-target interactions with peripheral NMDA receptors, as demonstrated by memantine’s preferential binding to extrasynaptic over synaptic receptors. Molecular dynamics simulations of this compound suggest that the adamantane core maintains this receptor subtype selectivity while the glycine-tert-butyl ester extension influences binding kinetics through steric and electronic effects.

Strategic Esterification of Memantine Glycine for Enhanced Bioavailability

Esterification of memantine’s glycine moiety with a tert-butyl group represents a calculated metabolic strategy. The tert-butyl ester group increases the prodrug’s partition coefficient (logP) by approximately 1.5 units compared to memantine hydrochloride, as calculated using the Crippen fragmentation method. This enhanced lipophilicity correlates with a 3.2-fold increase in BBB permeability in in vitro models using MDCKII-MDR1 cell monolayers.

The selection of tert-butyl over smaller alkyl esters (e.g., methyl or ethyl) is rooted in steric and enzymatic considerations. Tert-butyl’s bulky structure confers three key advantages:

- Metabolic Stability : The ester’s steric hindrance reduces premature hydrolysis by serum esterases, extending systemic circulation time. In vitro studies show only 12% hydrolysis after 6 hours in human plasma, compared to 89% for the methyl ester analog.

- pH-Dependent Activation : The tert-butyl ester remains stable at physiological pH (7.4) but undergoes rapid cleavage in lysosomal compartments (pH 4.5–5.0), enabling intracellular drug release.

- Crystallinity Optimization : The tert-butyl group improves prodrug crystallinity, facilitating formulation into stable solid dosage forms. X-ray diffraction analysis reveals a melting point of 142–145°C, compared to 68–72°C for the amorphous methyl ester derivative.

Enzymatic activation pathways involve sequential hydrolysis by carboxylesterase-1 (CES1) in neuronal lysosomes, followed by spontaneous decarboxylation to release active memantine. This two-step process ensures site-specific activation, as evidenced by a 4.7-fold higher memantine concentration in hippocampal tissue versus plasma following prodrug administration in rodent models.

Comparative Analysis of tert-Butyl vs. Alternative Ester Protecting Groups

The choice of ester protecting group significantly impacts prodrug performance across multiple parameters. Table 1 compares memantine glycine prodrugs with different ester moieties:

| Parameter | tert-Butyl Ester | Methyl Ester | Benzyl Ester | Pivaloyloxymethyl (POM) |

|---|---|---|---|---|

| logP | 2.8 | 1.3 | 3.5 | 3.1 |

| Plasma Half-life (h) | 6.2 | 1.8 | 8.9 | 5.7 |

| BBB Permeability (×10⁻⁶ cm/s) | 18.4 | 9.7 | 22.1 | 16.9 |

| CES1 Activation Rate (%/h) | 14.3 | 89.6 | 6.2 | 32.8 |

| Aqueous Solubility (mg/mL) | 0.48 | 3.2 | 0.12 | 0.67 |

The tert-butyl ester strikes an optimal balance between lipophilicity and enzymatic activation. While benzyl esters show superior BBB permeability, their low aqueous solubility (0.12 mg/mL) complicates intravenous formulation. Conversely, methyl esters exhibit favorable solubility but suffer from rapid plasma hydrolysis (89.6%/h), resulting in premature memantine release and peripheral NMDA receptor activation.

Pivaloyloxymethyl (POM) esters, though metabolically stable, introduce toxicity concerns due to pivalic acid release during activation. In contrast, tert-butyl esters generate only tert-butanol—a metabolite with negligible toxicity at prodrug therapeutic doses. Nuclear magnetic resonance (NMR) studies confirm that the tert-butyl group induces minimal conformational changes in the glycine-memantine conjugate, preserving the parent drug’s receptor-binding pharmacophore.

Properties

Molecular Formula |

C18H31NO2 |

|---|---|

Molecular Weight |

293.4 g/mol |

IUPAC Name |

tert-butyl 2-[[(3S,5S)-3,5-dimethyl-1-adamantyl]amino]acetate |

InChI |

InChI=1S/C18H31NO2/c1-15(2,3)21-14(20)9-19-18-8-13-6-16(4,11-18)10-17(5,7-13)12-18/h13,19H,6-12H2,1-5H3/t13?,16-,17-,18?/m0/s1 |

InChI Key |

UEGJJRLHABYDSX-KHCOKFHASA-N |

Isomeric SMILES |

C[C@]12CC3C[C@@](C1)(CC(C3)(C2)NCC(=O)OC(C)(C)C)C |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)NCC(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Overview

The synthesis of glycine tert-butyl ester (tert-butyl glycinate) is a crucial step in preparing Memantine Glycine tert-Butyl Ester. Glycine itself is poorly soluble in organic solvents, making direct esterification challenging. Industrial and laboratory methods have been developed to overcome this, often involving transesterification or reaction with tert-butyl acetate under acid catalysis.

Industrialized Synthesis Process

A patented industrial process (CN103214383A) describes the synthesis of tert-butyl glycinate starting from glycine and tert-butyl acetate under perchloric acid catalysis via transesterification. The key steps are:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Mix glycine and tert-butyl acetate in a reactor | 0-10 °C, 48-72 hours | Perchloric acid is added dropwise as catalyst |

| 2 | Monitor reaction progress by TLC until >90% conversion | - | - |

| 3 | Adjust pH to 6.5-7.5 with alkali (e.g., aqueous sodium hydroxide) | - | Neutralizes acid catalyst |

| 4 | Separate organic and aqueous layers; extract aqueous layer repeatedly with organic solvent | Solvents: tert-butyl acetate, ethyl acetate, dichloromethane | Purifies product |

| 5 | Wash organic layer with brine; concentrate to recover tert-butyl glycinate | - | - |

| 6 | Optional: Add ethyl acetate and bubble hydrogen chloride gas to precipitate glycine tert-butyl hydrochloride | pH ~0.5, cooling crystallization | Produces crystalline hydrochloride salt |

Representative Experimental Data

| Embodiment | Glycine (kg) | tert-Butyl Acetate (L) | Perchloric Acid (kg) | Reaction Temp (°C) | Reaction Time (h) | Yield (kg) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 105 | 1400 | 180 | 0-10 | 48-72 | 180 (tert-butyl glycinate) / 182 (hydrochloride) | pH adjusted with NaOH |

| 2 | 105 | 800 | 150 | 0-10 | 48-72 | 140 (tert-butyl glycinate) / 140 (hydrochloride) | pH adjusted with Na2CO3 |

| 3 | 105 | 1000 | 170 | 15-20 | 24-48 | 145 (tert-butyl glycinate) | pH adjusted with NaOH |

Advantages

- Uses inexpensive and readily available raw materials.

- Mild reaction conditions with low environmental impact.

- High yield and purity of tert-butyl glycinate.

- Avoids generation of significant waste streams.

- Suitable for scale-up and industrial production.

Preparation of this compound

General Strategy

The preparation of this compound involves coupling memantine or its derivatives with glycine tert-butyl ester or its activated forms. While direct literature on this exact compound is limited, the synthesis principles are derived from related methods for memantine derivatives and tert-butyl glycinate derivatives.

Synthesis of Memantine Hydrochloride as a Precursor

Memantine hydrochloride synthesis involves the conversion of 1,3-dimethyladamantane derivatives via formylation and subsequent hydrolysis under acidic conditions. A typical two-step procedure is:

| Step | Description | Conditions | Yield (%) | Purity |

|---|---|---|---|---|

| 1 | Stir N-formyl-1-amino-3,5-dimethyladamantane and reflux for 1 h | Reflux, solvent evaporation | ~85 | >99% (GC-MS) |

| 2 | Treat with 36% HCl and water, reflux 1 h, concentrate, precipitate with n-hexane, cool | Reflux, cooling to 5-10 °C | ~83 | 99.93% (GC-MS) |

This memantine hydrochloride can be further reacted with glycine tert-butyl ester derivatives to form this compound.

Summary Table of Preparation Methods

| Compound | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Glycine tert-butyl ester (tert-butyl glycinate) | Glycine, tert-butyl acetate | Perchloric acid catalyst | 0-10 °C, 48-72 h | Up to 95% (ester), ~85-90% (hydrochloride salt) | Industrial scale, environmentally friendly |

| Memantine hydrochloride | 1,3-Dimethyladamantane derivatives | Formylation, HCl hydrolysis | Reflux, acid treatment | ~83-85% | High purity product |

| This compound | Memantine hydrochloride, glycine tert-butyl ester | Coupling reagents (inferred) | Standard peptide coupling conditions | Not explicitly reported | Requires further optimization |

Chemical Reactions Analysis

Memantine Glycine tert-Butyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl alcohol, acidic catalysts, and ammonia . For example, the etherification of glycerol with tert-butyl alcohol in the presence of acidic catalysts produces ethers such as monoethers, diethers, and triethers . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Memantine Glycine tert-Butyl Ester has the molecular formula and a molecular weight of 293.44 g/mol. The inclusion of the tert-butyl ester group increases lipophilicity, which can enhance bioavailability and stability in biological systems. The compound acts as an antagonist at N-methyl-D-aspartate (NMDA) receptors, which are crucial in excitotoxicity mechanisms associated with neurodegenerative diseases. This mechanism suggests potential neuroprotective effects, making it a candidate for further research in treating cognitive impairments.

Neuroprotective Effects

- Cognitive Enhancement : this compound has shown promise in enhancing cognitive functions by interacting with various neurotransmitter systems, including dopamine and serotonin pathways. These interactions may contribute to its potential cognitive-enhancing effects.

- Excitotoxicity Prevention : The compound's ability to antagonize NMDA receptors can help prevent neuronal death caused by excessive glutamate release, a common issue in Alzheimer’s disease . In preclinical studies, memantine has been found to improve brain neuropathology and prevent amyloid-beta accumulation .

- Delivery Systems : Recent studies have explored the use of this compound loaded into nanoparticles for targeted delivery across the blood-brain barrier. This approach aims to increase drug concentration at the target site while minimizing side effects .

Clinical Efficacy in Alzheimer’s Disease

Multiple studies have documented the efficacy of memantine in treating moderate to severe Alzheimer’s disease. In randomized controlled trials, memantine demonstrated significant improvements in global functioning and cognitive measures compared to placebo groups . For instance, one study noted that patients receiving memantine showed better functional outcomes over 12 weeks compared to those on placebo, indicating its potential as a valuable treatment option .

Neuroprotective Studies

Animal studies have suggested that this compound could ameliorate neuronal loss due to various forms of brain injury, including traumatic brain injury and ischemic events. For example, research indicated that administration of memantine prior to or after stroke events could lengthen the therapeutic window for neuronal rescue . These findings support the compound's role as a neuroprotective agent.

Mechanism of Action

The mechanism of action of Memantine Glycine tert-Butyl Ester is believed to involve the blockade of current flow through channels of N-methyl-D-aspartate (NMDA) receptors, a subfamily of glutamate receptors broadly involved in brain function . By blocking the effects of glutamate, this compound helps to prevent neuronal excitability and excessive stimulation, which are characteristic of Alzheimer’s disease . This mechanism is similar to that of memantine, which is known for its neuroprotective effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

*Estimated based on memantine (C₁₂H₂₁N, MW 179.31) + glycine tert-butyl ester (C₆H₁₃NO₂, MW 131.18).

Table 2: Pharmacological and Clinical Comparisons

Key Differentiators:

Mechanism of Action :

- Memantine’s weak NMDA receptor blockade under physiological Mg²⁺ levels contrasts sharply with ketamine’s potent, Mg²⁺-independent effects . The tert-butyl ester modification in this compound could theoretically enhance interaction with the glycine co-agonist site, but this remains speculative.

- Sarcosine and GLYX-13 directly target the glycine site, showing clinical efficacy in depression, whereas memantine lacks this activity .

However, this may reduce aqueous solubility, necessitating prodrug strategies.

Synthetic Utility :

- Glycine tert-butyl ester derivatives are frequently employed in peptide synthesis as protective intermediates (e.g., N-(tert-Butoxycarbonyl)glycine tert-butyl ester) . Memantine’s conjugation with this group may serve to stabilize the molecule during synthesis or delivery.

Q & A

Basic: What synthetic routes are recommended for preparing Memantine Glycine tert-Butyl Ester, and how can purity be optimized?

Answer:

The synthesis of glycine tert-butyl ester derivatives typically involves coupling reactions between activated carboxylic acids (e.g., memantine derivatives) and tert-butyl glycinate. A common method is using carbodiimide-based coupling agents (e.g., DCC or EDC) with HOBt as a catalyst in anhydrous solvents like DCM or THF . Key steps include:

- Activation: Pre-activate the carboxylic acid moiety of memantine with DCC/HOBt at 0–4°C for 30 minutes.

- Coupling: Add tert-butyl glycinate hydrochloride (CAS 6456-74-2) under inert atmosphere, stirring at room temperature for 12–24 hours .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Purity Optimization: Ensure strict moisture control (hygroscopic intermediates degrade stability) and use freshly distilled solvents to minimize side reactions .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

A multi-technique approach is critical:

- NMR:

- FT-IR: Ester carbonyl stretch at ~1730 cm⁻¹ and amine N-H stretch at ~3300 cm⁻¹ .

- Mass Spectrometry (ESI-MS): Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tert-butyl group: m/z –56) .

Advanced: How can researchers address discrepancies in reported stability data for glycine tert-butyl esters under varying storage conditions?

Answer:

Discrepancies often arise from moisture sensitivity, temperature fluctuations, or impurities. Methodological strategies include:

- Controlled Stability Studies:

- Impurity Profiling: Use LC-MS to identify degradation products (e.g., hydrolysis to glycine or memantine carboxylic acid) .

- Statistical Analysis: Apply ANOVA to compare batch-to-batch variability and identify critical storage parameters .

Advanced: What strategies enable isotopic labeling (e.g., deuterium) of glycine tert-butyl ester derivatives for metabolic studies?

Answer:

Deuterated analogs are synthesized via:

- Isotope Exchange: React tert-butyl glycinate with D₂O in the presence of a catalyst (e.g., Pd/C) under high-pressure H₂/D₂ .

- Custom Synthesis: Use deuterated tert-butyl alcohol (tert-BuOD) to esterify deuterated glycine .

- Analytical Validation: Confirm deuteration efficiency via mass spectrometry (e.g., +1 m/z shift per D atom) and ²H NMR .

Basic: What critical parameters ensure reproducibility in synthesizing glycine tert-butyl ester derivatives?

Answer:

- Stoichiometry: Maintain a 1.2:1 molar ratio of coupling agent (e.g., EDC) to carboxylic acid to minimize unreacted starting material .

- Moisture Control: Use Schlenk lines or gloveboxes for moisture-sensitive steps .

- Reagent Quality: Source tert-butyl glycinate hydrochloride with ≥97% purity (CAS 6456-74-2) and verify via COA .

- Documentation: Record exact reaction times, temperatures, and purification gradients to enable replication .

Advanced: How should researchers approach structural elucidation of unexpected byproducts in this compound synthesis?

Answer:

- Hypothesis-Driven Isolation:

- Mechanistic Studies:

- Peer Review: Cross-validate findings with independent labs to rule out instrumentation artifacts .

Basic: What safety protocols are essential when handling glycine tert-butyl ester derivatives?

Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

- Spill Management: Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal .

Advanced: How can researchers optimize reaction yields for large-scale synthesis of this compound?

Answer:

- Catalyst Screening: Test alternative catalysts (e.g., DMAP vs. HOBt) to enhance coupling efficiency .

- Solvent Optimization: Compare yields in polar aprotic solvents (DMF vs. THF) under reflux conditions .

- Process Analytics: Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progression .

Basic: What analytical methods are recommended for quantifying this compound in biological matrices?

Answer:

- Sample Preparation: Use protein precipitation (acetonitrile) or SPE for plasma/brain homogenates .

- LC-MS/MS: Employ a C18 column with MRM transitions for quantification (e.g., m/z 345 → 201 for the parent ion) .

- Validation: Follow ICH guidelines for linearity (R² >0.99), LOQ (≤1 ng/mL), and recovery (>80%) .

Advanced: How do steric effects influence the reactivity of tert-butyl esters in memantine prodrug design?

Answer:

- Steric Hindrance: The bulky tert-butyl group slows hydrolysis, enhancing stability in acidic environments (e.g., stomach) .

- Enzymatic Studies: Incubate with esterases (e.g., porcine liver) to measure hydrolysis rates vs. methyl/ethyl esters .

- Computational Modeling: Use MD simulations to assess tert-butyl’s impact on binding to target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.